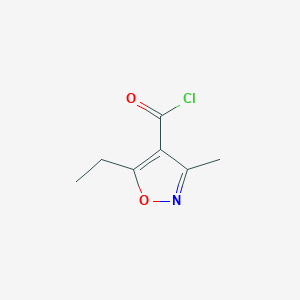![molecular formula C42H58S4 B3240617 4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole CAS No. 1443120-32-8](/img/structure/B3240617.png)
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
Descripción general
Descripción
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fThis compound is particularly noted for its role in the development of advanced materials, including organic solar cells and other electronic devices .
Métodos De Preparación
The synthesis of 4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole typically involves a series of organic reactions. One common method includes the use of 4,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione as a precursor . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced materials, such as conjugated polymers and organic semiconductors . In industry, it is used in the production of organic solar cells and other electronic devices due to its excellent electronic properties .
Mecanismo De Acción
The mechanism of action of 4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s unique structure allows for efficient charge transport and light absorption, making it an ideal candidate for use in organic solar cells . The molecular targets and pathways involved in its biological applications are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins to exert its effects .
Comparación Con Compuestos Similares
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole can be compared with other similar compounds, such as 4,8-bis(5-ethylhexylselenophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 5-(2-butyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione . These compounds share similar structural features but differ in their electronic properties and reactivity. The unique combination of thiophene and benzothiole units in 4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno2,3-fbenzothiole provides it with distinct advantages in terms of stability and performance in electronic applications .
Propiedades
IUPAC Name |
4,8-bis[5-(2-butyloctyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58S4/c1-5-9-13-15-19-31(17-11-7-3)29-33-21-23-37(45-33)39-35-25-27-44-42(35)40(36-26-28-43-41(36)39)38-24-22-34(46-38)30-32(18-12-8-4)20-16-14-10-6-2/h21-28,31-32H,5-20,29-30H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJPNQIROEGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CC(CCCC)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)




![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)







